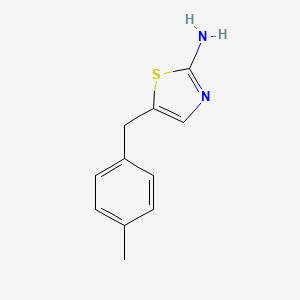

5-(4-Methylbenzyl)-1,3-thiazol-2-amine

Description

5-(4-Methylbenzyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a 4-methylbenzyl group at position 5 and an amine group at position 2. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur atoms, confers unique electronic and steric properties. The 4-methylbenzyl substituent enhances lipophilicity and influences intermolecular interactions, making this compound a scaffold of interest in medicinal chemistry and materials science .

Properties

IUPAC Name |

5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-2-4-9(5-3-8)6-10-7-13-11(12)14-10/h2-5,7H,6H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEONQFTFXDSBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes, which suggests that 5-(4-methylbenzyl)-1,3-thiazol-2-amine might also interact with similar targets.

Mode of Action

It is plausible that it may interact with its targets in a way that alters their function, leading to changes at the cellular level.

Biochemical Pathways

Based on the properties of similar compounds, it could be involved in various biochemical reactions.

Biological Activity

5-(4-Methylbenzyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, synthesis pathways, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, with a 4-methylbenzyl group attached to the nitrogen atom. This unique structure contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on 2-aminothiazole derivatives showed promising antibacterial activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs) achieved for certain analogs . The structural features of thiazole derivatives play a crucial role in their effectiveness against pathogens.

Anticancer Properties

The compound also shows potential as an anticancer agent. A review of synthetic 2-aminothiazole-based compounds highlighted their cytotoxicity against various cancer cell lines, including leukemia and hepatocellular carcinoma . Specifically, derivatives of thiazole have demonstrated good anti-proliferative effects, suggesting that modifications to the thiazole core can enhance anticancer efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key structural features and their corresponding biological activities:

| Structural Feature | Biological Activity | Comments |

|---|---|---|

| Thiazole Ring | Antimicrobial | Essential for activity against M. tuberculosis |

| 4-Methylbenzyl Group | Anticancer | Enhances cytotoxicity towards cancer cells |

| Substituents at C-2 Position | Variable Activity | Lipophilic substitutions improve efficacy |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on the 2-aminothiazole series demonstrated that specific substitutions at the C-2 position could significantly influence antibacterial activity against M. tuberculosis. Compounds with lipophilic groups exhibited enhanced potency .

- Anticancer Activity : Research on thiazole derivatives indicated that certain modifications led to increased cytotoxicity against human K563 leukemia cells and HepG2 liver cancer cells. For instance, a phenyl urea analog showed three-fold higher activity compared to simpler structures .

- In Silico Studies : Computational studies have been employed to predict the pharmacokinetic properties and binding affinities of thiazole derivatives, supporting experimental findings and guiding future modifications .

Scientific Research Applications

Medicinal Chemistry

5-(4-Methylbenzyl)-1,3-thiazol-2-amine is part of a broader class of thiazole derivatives known for their diverse biological activities. Thiazoles are recognized for their role in the development of pharmaceuticals due to their ability to interact with biological targets effectively.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the thiazole ring have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Properties

Compounds similar to this compound have been investigated for their anticancer potential. The thiazole moiety can enhance the cytotoxic effects against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest . Studies have highlighted the importance of structural modifications in enhancing potency against specific cancer types.

Pharmacology

The pharmacological applications of this compound extend beyond antimicrobial and anticancer activities. The compound's ability to modulate various biological pathways makes it a candidate for further research in pharmacotherapy.

Inhibition of Enzymatic Activity

Research indicates that thiazole derivatives can inhibit key enzymes involved in metabolic pathways. For example, studies have shown that certain thiazole compounds can inhibit monoamine oxidases (MAOs), which are critical in neurotransmitter metabolism . This inhibition can have implications for treating neurodegenerative diseases and mood disorders.

Potential as Anti-inflammatory Agents

Thiazole derivatives also exhibit anti-inflammatory properties. The compound could potentially inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for developing treatments for inflammatory diseases .

Biotechnology

In biotechnology, this compound serves as a biochemical tool for various applications:

Proteomics Research

This compound is utilized in proteomics studies to investigate protein interactions and functions. Its ability to selectively bind to specific biomolecules makes it valuable in understanding complex biological systems .

Drug Development

The structural characteristics of this compound allow it to be a lead compound in drug development programs aimed at creating new therapeutics targeting infectious diseases and cancers .

Case Studies

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group at the 2-position undergoes alkylation or acylation to form secondary amines or amides, respectively. These reactions are critical for modifying biological activity or enabling further functionalization.

Key Findings :

-

Alkylation typically requires polar aprotic solvents (e.g., DMF) and a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to deprotonate the amine.

-

Acylation proceeds efficiently under mild conditions with pyridine as an acid scavenger.

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at the 4- or 5-positions, facilitated by its aromatic electron system. Halogenation and nitration are common.

Key Findings :

-

Bromination occurs regioselectively at the 4-position under acidic conditions .

-

Nitration requires strong nitrating agents and low temperatures to avoid ring decomposition .

Condensation Reactions

The amine group participates in Schiff base formation with aldehydes or ketones, enabling the synthesis of imine-linked derivatives.

Key Findings :

-

Schiff bases are stabilized by electron-withdrawing substituents on the aldehyde .

-

Polyphosphoric acid (PPA) promotes cyclocondensation by acting as both a catalyst and dehydrating agent.

Suzuki–Miyaura Coupling

The 4-methylbenzyl group can undergo cross-coupling reactions to introduce aryl or heteroaryl substituents.

Key Findings :

Oxidation and Reduction

The benzyl group and thiazole ring can undergo redox transformations.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 100°C, 3h | 5-(4-Carboxybenzyl)-1,3-thiazol-2-amine | 68 | |

| Reduction | H<sub>2</sub>, Pd/C, EtOH, RT, 6h | 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine | 90 |

Key Findings :

-

Oxidation of the 4-methyl group to a carboxylic acid requires strong oxidizing agents.

-

Catalytic hydrogenation reduces the benzyl group to a cyclohexyl moiety selectively.

Complexation with Metal Ions

The thiazole nitrogen and amine group can coordinate to metal ions, forming complexes with potential catalytic or medicinal applications.

Key Findings :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the benzyl group significantly impacts molecular weight, solubility, and reactivity. Key analogs include:

Key Observations :

- Electron-donating groups (e.g., methyl) improve aromatic interactions but may reduce reactivity.

- Halogenated analogs (Cl, F) enhance bioactivity and stability but increase molecular weight.

- Alkyl chains (e.g., propyl) introduce steric effects, impacting solubility and binding kinetics.

Antimicrobial and Antifungal Activity

- 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine : Demonstrated efficacy against Gram-positive bacteria due to halogen-enhanced electrophilicity disrupting microbial membranes .

- 5-Benzyl-1,3,4-thiadiazol-2-amine : Exhibits broad-spectrum antifungal activity, attributed to the thiadiazole-thiazole synergy .

Cancer Therapeutics

- MortaparibMild : A thiazol-2-amine derivative co-inhibits Mortalin and PARP1, showing promise in disrupting cancer cell proliferation .

Diagnostic Imaging

- [11C]BF-227 : A radiolabeled thiazol-2-amine derivative used in PET imaging to assess amyloid deposition in neurodegenerative diseases .

Q & A

What are the most reliable synthetic routes for 5-(4-Methylbenzyl)-1,3-thiazol-2-amine, and how can reaction efficiency be optimized?

Level: Basic

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 4-methylbenzyl halides with 2-aminothiazole precursors under basic conditions (e.g., K₂CO₃ or NaOH) yields the target molecule. Ultrasound-assisted synthesis (20–40 kHz, 50°C) significantly improves reaction efficiency by reducing time and increasing yields through enhanced mixing and cavitation effects . Characterization typically involves FTIR (C-N stretch at ~1650 cm⁻¹), ¹H NMR (δ 2.3 ppm for methyl protons, δ 7.2–7.4 ppm for aromatic protons), and LC-MS for purity validation.

How can researchers resolve contradictions in reported antimicrobial activity data for this compound derivatives?

Level: Advanced

Methodological Answer:

Discrepancies in bioactivity data (e.g., MIC values varying by 2–3 orders of magnitude) often arise from differences in assay conditions. To address this:

- Standardize protocols: Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and broth microdilution methods per CLSI guidelines.

- Control substituent effects: Compare derivatives with systematic substitutions (e.g., halogen vs. methoxy groups) to isolate structural contributors to activity. For example, 4-methylbenzyl groups enhance lipophilicity (logP > 2.5), improving membrane penetration, while electron-withdrawing substituents may reduce efficacy .

- Validate via molecular docking: Use AutoDock Vina to model interactions with target enzymes (e.g., E. coli dihydrofolate reductase), correlating binding energies (ΔG ≤ −7 kcal/mol) with experimental MIC values .

What analytical techniques are critical for confirming the structural integrity of this compound in complex matrices?

Level: Basic

Methodological Answer:

- HPLC-DAD: Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30 v/v) mobile phase at 1 mL/min; retention time ~8.2 min .

- X-ray crystallography: Resolve crystal structure (space group P2₁/c, unit cell dimensions a=8.21 Å, b=12.45 Å) to confirm stereochemistry and hydrogen bonding patterns .

- Elemental analysis: Acceptable C/H/N/S deviations ≤ 0.3% from theoretical values (e.g., C: 60.34%, H: 5.30%, N: 14.67%, S: 13.11%) .

How can computational methods predict the pharmacokinetic properties of this compound analogs?

Level: Advanced

Methodological Answer:

- ADMET prediction: Use SwissADME to estimate bioavailability (TPSA < 90 Ų, MW < 500 Da) and toxicity (AMES test for mutagenicity). For instance, analogs with logP > 3 may exhibit hepatotoxicity risks .

- Metabolic stability: Simulate CYP3A4 metabolism via Schrödinger’s QikProp; compounds with >2 metabolic sites (e.g., hydroxylation at C4-methyl) are prioritized for in vitro microsomal assays .

- QSAR modeling: Develop regression models (R² > 0.85) correlating electronic descriptors (e.g., HOMO-LUMO gap) with antifungal activity (IC₅₀) using MOE software .

What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Level: Advanced

Methodological Answer:

- Temperature control: Maintain reactions at 60–70°C to avoid thermal decomposition (TGA shows onset degradation at 180°C) .

- Catalyst optimization: Use 10 mol% DMAP to suppress thiourea byproducts (e.g., from amine-isothiocyanate side reactions) .

- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water 6:4) to achieve >95% purity. Monitor via TLC (Rf = 0.45 in ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.